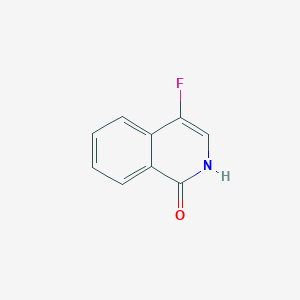
4-Fluoroisoquinolin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoroisoquinolin-1-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline and its derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-1-ol typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization. . The reaction conditions often include the use of a Lewis acid catalyst, such as phosphorus oxychloride, and heating to promote cyclization and subsequent aromatization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 4-Fluoroisoquinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学的研究の応用
4-Fluoroisoquinolin-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 4-Fluoroisoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting its therapeutic effects .
類似化合物との比較
Isoquinoline: The parent compound, which lacks the fluorine atom.
4-Chloroisoquinolin-1-ol: A similar compound with a chlorine atom instead of fluorine.
4-Bromoisoquinolin-1-ol: Another analog with a bromine atom.
Comparison: 4-Fluoroisoquinolin-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties can lead to improved biological activity and selectivity, making this compound a valuable compound in various scientific applications .
特性
IUPAC Name |
4-fluoro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQWYYUPAMYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934536-53-4 |
Source


|
| Record name | 4-fluoroisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-methyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2844255.png)
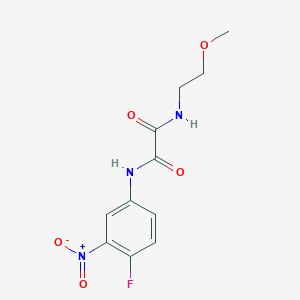
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/new.no-structure.jpg)
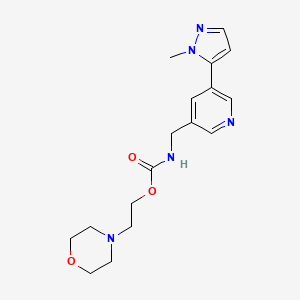
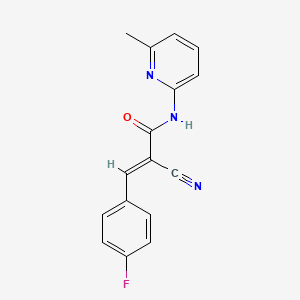
![1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride](/img/structure/B2844263.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)
![3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2844267.png)
![2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2844268.png)
![3-[3-({2-[(3,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2844269.png)
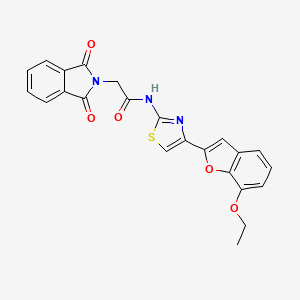
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide](/img/structure/B2844273.png)
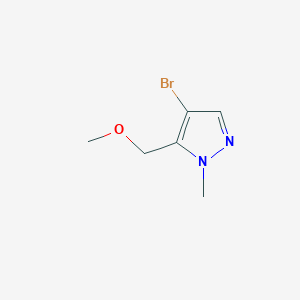
![2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide](/img/structure/B2844277.png)
